molecular formula C47H52N4O7 B12507185 2-({1-[2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid

2-({1-[2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid

Cat. No.: B12507185
M. Wt: 784.9 g/mol
InChI Key: GZMLKDJDSMXRGP-UHFFFAOYSA-N
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Description

2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carbamates, and aromatic rings. Its unique configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These amino acids are then coupled with other intermediates using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA.

The cyclohexyl group is introduced through a cyclization reaction, and the final product is obtained after deprotection and purification steps. The reaction conditions often involve the use of organic solvents like DMF or DCM and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance efficiency and consistency. Additionally, industrial methods may incorporate advanced purification techniques such as HPLC to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or carbamate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

Compared to similar compounds, 2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C47H52N4O7

Molecular Weight

784.9 g/mol

IUPAC Name

2-[[1-[2-cyclohexyl-2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoic acid

InChI

InChI=1S/C47H52N4O7/c1-30(50(2)47(57)58-29-38-36-25-14-12-23-34(36)35-24-13-15-26-37(35)38)43(52)48-41(33-21-10-5-11-22-33)45(54)51-28-16-27-39(51)44(53)49-42(46(55)56)40(31-17-6-3-7-18-31)32-19-8-4-9-20-32/h3-4,6-9,12-15,17-20,23-26,30,33,38-42H,5,10-11,16,21-22,27-29H2,1-2H3,(H,48,52)(H,49,53)(H,55,56)

InChI Key

GZMLKDJDSMXRGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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